molecular formula C15H21F2N B13720926 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13720926
M. Wt: 253.33 g/mol
InChI Key: XRTDGRVFTGKMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a butylamine chain

Properties

Molecular Formula

C15H21F2N

Molecular Weight

253.33 g/mol

IUPAC Name

1-[1-(2,4-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21F2N/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

XRTDGRVFTGKMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 2,4-Difluorophenyl Group:

    Attachment of Butylamine Chain: The final step involves the attachment of the butylamine chain through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:

    1-(2,4-Difluorophenyl)cyclobutylmethanamine: Similar structure but with a methanamine group instead of a butylamine chain.

    1-(2,6-Difluorophenyl)cyclobutylmethylamine: Differing in the position of the fluorine atoms on the phenyl ring.

    1-(2,5-Difluorophenyl)cyclobutylmethanamine: Another variant with different fluorine atom positions.

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